N'-(5-chloropentanoyl)-3-méthoxybenzohydrazide

Vue d'ensemble

Description

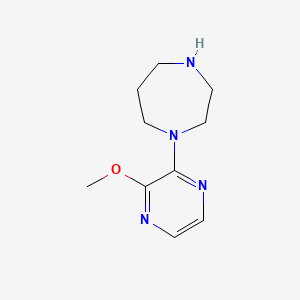

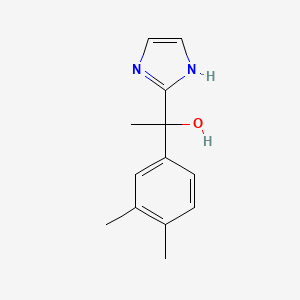

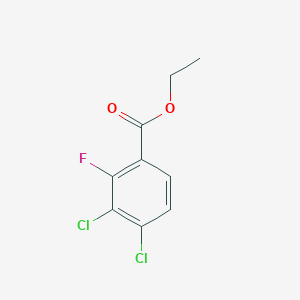

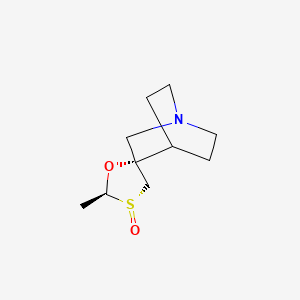

“N’-(5-chloropentanoyl)-3-methoxybenzohydrazide” is a complex organic compound. It contains a benzohydrazide group, which is a common feature in many organic compounds, particularly in pharmaceuticals . The “5-chloropentanoyl” part suggests the presence of a 5-carbon chain with a chlorine atom attached to one end. The “3-methoxy” indicates a methoxy group (-OCH3) attached to the benzene ring .

Mécanisme D'action

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is a potent inhibitor of HAT activity, which plays a crucial role in gene expression. HATs acetylate histones, which leads to the relaxation of chromatin structure and the activation of gene expression. N'-(5-chloropentanoyl)-3-methoxybenzohydrazide inhibits the acetylation of histones by binding to the active site of HATs, thereby preventing the transfer of the acetyl group to histones. This leads to the repression of gene expression and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide has been shown to have several biochemical and physiological effects. In cancer cells, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide induces apoptosis by regulating the expression of pro-apoptotic genes. N'-(5-chloropentanoyl)-3-methoxybenzohydrazide also inhibits the growth of cancer cells by repressing the expression of genes involved in cell proliferation. In neurodegenerative diseases, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide protects neurons from oxidative stress and reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In inflammation, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N'-(5-chloropentanoyl)-3-methoxybenzohydrazide is also a potent inhibitor of HAT activity, which makes it an ideal tool for studying the role of histone acetylation in gene expression. However, N'-(5-chloropentanoyl)-3-methoxybenzohydrazide also has some limitations. It is a non-specific inhibitor of HAT activity and can inhibit other enzymes that use acetyl-CoA as a substrate. This can lead to off-target effects and limit the specificity of N'-(5-chloropentanoyl)-3-methoxybenzohydrazide.

Orientations Futures

There are several future directions for the study of N'-(5-chloropentanoyl)-3-methoxybenzohydrazide. One area of research is the development of more specific inhibitors of HAT activity that can target specific HAT enzymes. This would increase the specificity of the inhibitor and reduce off-target effects. Another area of research is the study of the role of histone acetylation in other diseases, such as metabolic disorders and cardiovascular diseases. Finally, the development of N'-(5-chloropentanoyl)-3-methoxybenzohydrazide derivatives with improved pharmacokinetic properties could lead to the development of more effective therapeutics.

Applications De Recherche Scientifique

Résines échangeuses d'anions

Ce composé peut être utilisé dans la création de résines échangeuses d'anions. En subissant des réactions d'acylation avec des polymères tels que le polystyrène/divinylbenzène, suivies d'une amination, il peut contribuer à la formation de résines utilisées pour la chromatographie d'échange d'ions, la purification de l'eau et comme catalyseurs dans diverses réactions chimiques .

Agent alkylant

En chimie organique, le “N'-(5-chloropentanoyl)-3-méthoxybenzohydrazide” peut agir comme un agent alkylant. Cette application est cruciale dans la modification des molécules, ce qui peut conduire à la production d'une large gamme de produits chimiques spécialisés .

Développement d'herbicides

Il est possible que ce composé soit utilisé comme intermédiaire de synthèse dans le développement d'herbicides. Sa fraction chlorée peut servir de bloc de construction pour la synthèse d'herbicides pyrazole, qui sont une classe de composés utilisés en agriculture pour contrôler les mauvaises herbes .

Propriétés

IUPAC Name |

N'-(5-chloropentanoyl)-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O3/c1-19-11-6-4-5-10(9-11)13(18)16-15-12(17)7-2-3-8-14/h4-6,9H,2-3,7-8H2,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUIFUSEMAFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[6-(Trifluoromethyl)pyridin-3-yl]methyl 6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B1458682.png)

![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)